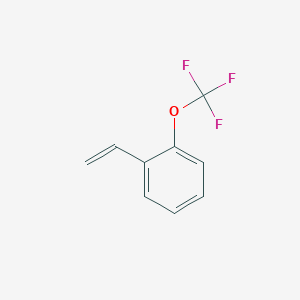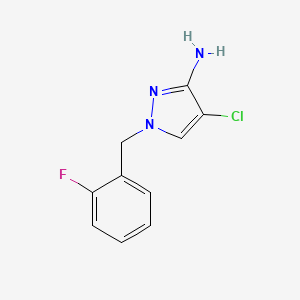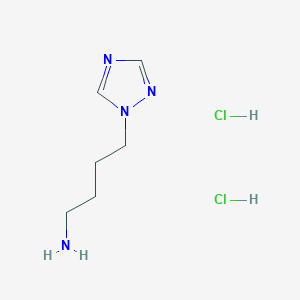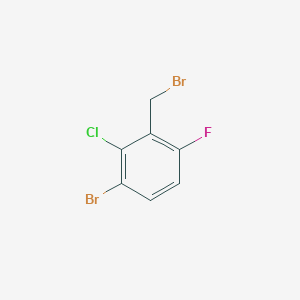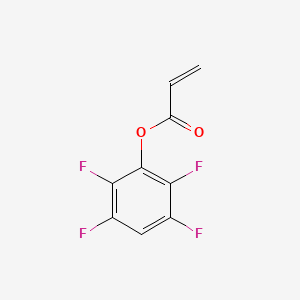
2,3,5,6-Tetrafluorophenyl acrylate
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenyl acrylate is a chemical compound that serves as an activated acceptor for intermolecular radical reactions. It is linked to tetrafluorophenol and has been utilized in the synthesis of C-glycopeptide mimetics, indicating its potential in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of related fluorinated acrylates has been reported in various studies. For instance, a mesogenic acrylate monomer was synthesized and copolymerized to yield a nitroxide-containing liquid-crystalline side-chain polymer . Another study reported the synthesis of a fluorinated naphthyl-acrylate based monomer, which underwent a series of reactions including Diels-Alder cycloaddition, acid-catalyzed aromatization, and Schotten-Baumann esterification . Although these studies do not directly describe the synthesis of this compound, they provide insight into the methods that could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, UV–vis, 1H NMR, 13C NMR, 19F NMR, and LC–MS/MS . These techniques are essential for confirming the structure of synthesized compounds, including this compound.
Chemical Reactions Analysis
The reactivity of this compound has been demonstrated through its use as an activated acceptor in radical reactions, leading to the synthesis of C-glycopeptide mimetics . Additionally, the synthesis of other related fluorinated compounds has shown that these materials can undergo various chemical reactions, such as esterification and copolymerization , which are relevant to the analysis of this compound's reactivity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related studies on fluorinated acrylates have shown that these compounds can exhibit unique properties such as high glass transition temperatures and thermal stability . These properties are significant for the application of such materials in various fields, including polymer chemistry and materials science.
Applications De Recherche Scientifique
1. Versatile Precursors in Polymer Chemistry
The use of 2,3,5,6-tetrafluorophenyl acrylate in polymer chemistry is highlighted by its role in the postpolymerization modification of polymers. A study by Noy et al. (2019) showed that this compound, as part of a pentafluorobenzyl-functional polymer, can be a versatile precursor for various modifications with high efficiency. This polymer was used to facilitate sequential postpolymerization modifications, demonstrating its potential as a multipurpose reactive functionality in polymer synthesis (Noy, Li, Smolan, & Roth, 2019).
2. Radical Reactions and Synthesis of Glycopeptide Mimetics
Caddick et al. (2002) reported the use of a novel tetrafluorophenol-linked acrylate, showing its potential as an activated acceptor in intermolecular radical reactions. The study presented the synthesis of C1- and C6-linked glycosides using a solid-phase radical methodology, indicating the compound's significance in creating complex glycopeptide structures (Caddick, Hamza, Wadman, & Wilden, 2002).
3. Applications in Photoinitiation and 3D Printing
Xu et al. (2020) demonstrated the relevance of this compound in photopolymerization, particularly under mild conditions suitable for 3D printing. This research offers insight into developing effective photoinitiators for acrylate polymerization, expanding the application of this compound in modern manufacturing technologies (Xu, Noirbent, Brunel, Ding, Gigmes, Graff, Xiao, Dumur, & Lalevée, 2020).
4. Role in Polymer-Antibody Conjugation
The compound's role in bioconjugation is exemplified in a study by Roy et al. (2013), where a tetrafluorophenyl active ester-based polymer, including this compound, was used to conjugate with antibodies. This process was highly efficient and opened up new possibilities in the field of immunoassays and bioseparations, demonstrating the compound's utility in biomedical research (Roy, Nehilla, Lai, & Stayton, 2013).
Mécanisme D'action
Mode of Action
2,3,5,6-Tetrafluorophenyl acrylate is a type of acrylate compound. Acrylates are known for their reactivity and ability to form polymers. The mode of action of this compound involves its reaction with 4 cyano-substituted or unsubstituted 2,3,5,6-tetrafluoro phenols with (meth)acrylic acid chloride . This reaction results in the formation of 2,3,5,6-Tetrafluorophenyl (meth)acrylates .
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O2/c1-2-6(14)15-9-7(12)4(10)3-5(11)8(9)13/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJPHSMOOJJMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101156-32-5 | |
| Record name | 2,3,5,6-Tetrafluorophenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



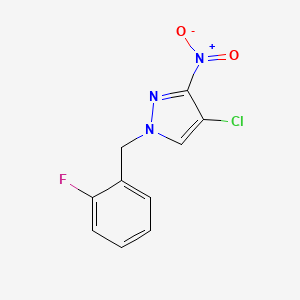

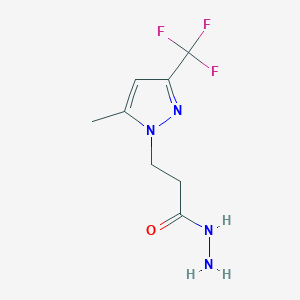
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B3039235.png)
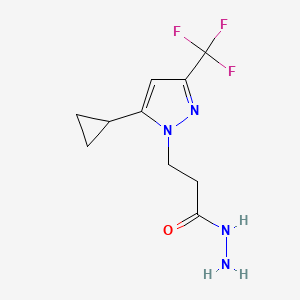
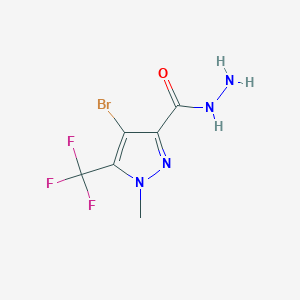
![2-[3,5-Dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine](/img/structure/B3039242.png)
